Potassium hexachloroplatinate(IV)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry

- Historically, potassium hexachloroplatinate(IV) was used for the gravimetric analysis of potassium (Wikipedia: ). This method involved precipitating potassium from a solution as K₂PtCl₆, followed by weighing the precipitate to determine the amount of potassium present. However, more modern techniques like atomic absorption spectroscopy have largely replaced this method.

Platinum Recovery

- Potassium hexachloroplatinate(IV) serves as an intermediate in the recovery of platinum from waste streams generated in various industrial processes (Wikipedia: ). It allows for the concentration and purification of platinum before further processing.

Catalyst Precursor

- Potassium hexachloroplatinate(IV) can be converted into various quaternary ammonium and lipophilic salts through salt metathesis reactions. One such example is the conversion to tetrabutylammonium hexachloroplatinate ((NBu₄)₂PtCl₆) (Wikipedia: ). These lipophilic derivatives of K₂PtCl₆ are being explored as potential catalysts in various organic reactions.

Synthesis of Platinum Coordination Complexes

- K₂PtCl₆ acts as a starting material for the synthesis of a variety of platinum coordination complexes. Through substitution reactions with different ligands, researchers can tailor the properties of the resulting complex for specific applications in catalysis, materials science, and medicinal chemistry. For instance, reacting K₂PtCl₆ with aqueous ammonia yields chloropentammineplatinum chloride (Wikipedia: ), a complex with potential applications in drug development.

Potassium hexachloroplatinate(IV) is an inorganic compound with the molecular formula K₂PtCl₆. It appears as a yellow powder and has a molecular weight of approximately 486.01 g/mol. The compound is notable for its high platinum content, typically around 40% by weight . It is soluble in hydrochloric acid, forming a clear pale yellow solution when dissolved . Potassium hexachloroplatinate(IV) is classified under various chemical categories, including catalysts and reagents, and is widely used in laboratory settings.

Potassium hexachloroplatinate(IV) itself does not possess a specific mechanism of action. However, the platinum(IV) center in the hexachloroplatinate dianion can be readily reduced to platinum(II) or other oxidation states, enabling its participation in various catalytic cycles []. The specific mechanism of action depends on the particular reaction it is involved in.

- Reduction Reactions: Potassium hexachloroplatinate(IV) can be reduced to potassium tetrachloroplatinate(II) in the presence of reducing agents such as hydrogen gas or other metals.

- Complex Formation: It can form complexes with various ligands, which can alter its solubility and reactivity. For example, it can react with organic compounds to form organometallic complexes.

- Hydrolysis: In aqueous solutions, it may undergo hydrolysis to release chloride ions and form various platinum-containing species.

Research indicates that potassium hexachloroplatinate(IV) exhibits cytotoxic properties against certain cancer cell lines. Its mechanism of action is believed to involve the generation of reactive oxygen species, leading to oxidative stress within cells. Additionally, studies have shown that compounds containing platinum can interfere with DNA replication and repair processes, contributing to their anticancer efficacy .

Potassium hexachloroplatinate(IV) can be synthesized through several methods:

- Direct Chlorination: Platinum(IV) chloride can be reacted with potassium chloride in a controlled environment to yield potassium hexachloroplatinate(IV).

- Precipitation Method: Mixing solutions of potassium chloride and hexachloroplatinic acid can lead to precipitation of the compound, which can then be filtered and purified.

- Electrochemical Methods: Some studies suggest that electrochemical techniques can also be employed for the synthesis of this compound, allowing for controlled deposition of platinum onto substrates.

Potassium hexachloroplatinate(IV) has a variety of applications in different fields:

- Catalysis: It is used as a catalyst in organic reactions, particularly in hydrogenation processes.

- Analytical Chemistry: Commonly employed in gravimetric analysis for the determination of potassium content in samples .

- Material Science: Utilized in the preparation of platinum-based materials for electronics and nanotechnology applications.

- Biomedical Research: Investigated for its potential use in cancer therapies due to its cytotoxic effects on tumor cells.

Interaction studies involving potassium hexachloroplatinate(IV) often focus on its reactivity with biological molecules and other chemicals:

- Protein Interactions: Research has demonstrated that this compound can bind to proteins, potentially altering their function and stability.

- Drug Interactions: Studies have explored how it interacts with various pharmaceutical compounds, affecting their bioavailability and therapeutic efficacy.

- Metal Ion Interactions: It may also interact with other metal ions in biological systems, influencing metal homeostasis and toxicity profiles.

Several compounds share structural or functional similarities with potassium hexachloroplatinate(IV). Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium tetrachloroplatinate(II) | K₂PtCl₄ | Lower oxidation state; used in different catalytic processes. |

| Hexachloroplatinic acid | H₂[PtCl₆] | Acidic form; more soluble in water; used extensively in synthesis. |

| Platinum dichloride | PtCl₂ | Simpler structure; used as a precursor for other platinum compounds. |

Potassium hexachloroplatinate(IV) is unique due to its specific oxidation state and coordination environment, which significantly influences its chemical reactivity and biological activity compared to these similar compounds.

Molecular Formula and Structural Composition

Molecular Formula and Structural Composition

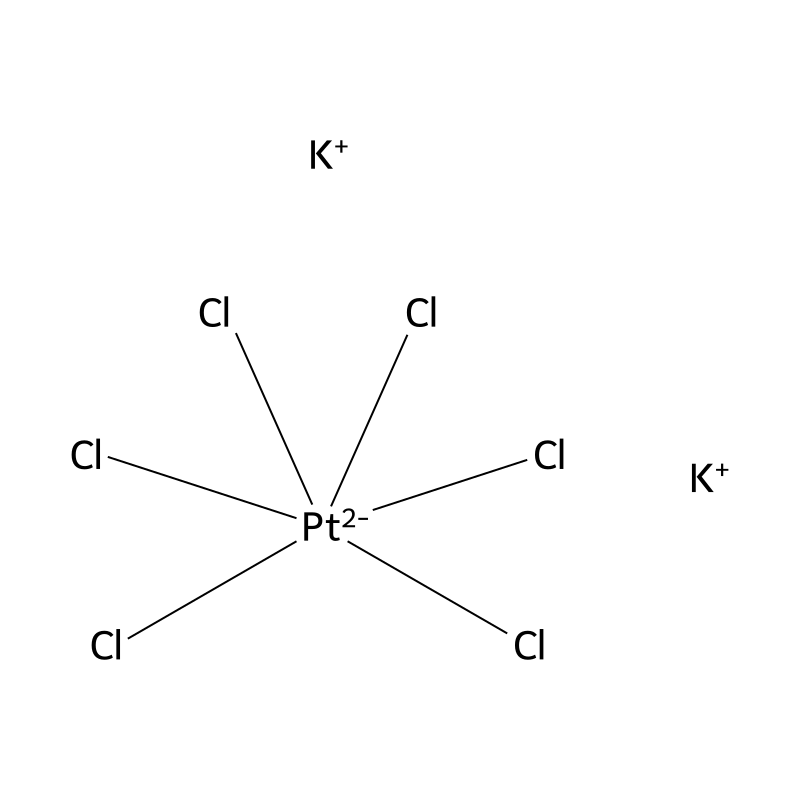

The molecular formula of potassium hexachloroplatinate(IV) is definitively established as K₂PtCl₆, indicating the presence of two potassium cations and one hexachloroplatinate complex anion per formula unit [1] [2] [5]. The compound exhibits an ionic structure comprising potassium cations (K⁺) and hexachloroplatinate(IV) dianions ([PtCl₆]²⁻) [1] [7]. The central platinum atom maintains a formal oxidation state of +4, coordinated by six chloride ligands in an octahedral geometry [1] [4].

The hexachloroplatinate(IV) complex anion demonstrates perfect octahedral coordination geometry around the platinum center [1] [3] . Each platinum atom forms six equivalent platinum-chlorine bonds, creating a highly symmetrical anionic complex [9] . The potassium cations occupy positions that balance the overall charge neutrality of the crystalline structure [7] [9].

Elemental composition analysis reveals that chlorine comprises 43.77% of the total mass, potassium accounts for 16.09%, and platinum constitutes 40.14% of the compound [5] [10]. This composition reflects the stoichiometric relationships inherent in the molecular formula and confirms the structural arrangement of constituent atoms [5] [10].

| Component | Details |

|---|---|

| Potassium Cation (K⁺) | 2 cations per formula unit |

| Hexachloroplatinate(IV) Anion ([PtCl₆]²⁻) | 1 complex anion per formula unit |

| Platinum Center Oxidation State | +4 |

| Coordination Number of Platinum | 6 |

| Coordination Geometry | Octahedral |

| Pt-Cl Bond Length (Å) | 2.35 |

| K-Cl Bond Length (Å) | 3.54 |

Crystallographic Data and Space Group Characteristics

Potassium hexachloroplatinate(IV) crystallizes in the cubic crystal system with the space group Fm-3m (number 225) [11] [12] [13]. The compound adopts the antifluorite crystal structure type, characteristic of many alkali metal hexachlorometallate compounds [14]. Precise crystallographic measurements conducted at 22 Kelvin using neutron diffraction techniques have established definitive structural parameters [12] [15].

The unit cell parameters demonstrate cubic symmetry with lattice constants of a = b = c = 9.6654 ± 0.0003 Angstroms [12] [15]. All unit cell angles maintain values of exactly 90 degrees, confirming the cubic crystal system [11] [12]. The unit cell volume measures 902.94 ± 0.05 cubic Angstroms, accommodating four formula units per unit cell [12] [15].

The Hall space group symbol is designated as -F 4 2 3, providing alternative crystallographic notation for the space group characteristics [11] [12]. The face-centered cubic arrangement results in potassium ions occupying tetrahedral void positions relative to the hexachloroplatinate complex anions [9] [14]. The coordination number of the hexachloroplatinate ions within the crystal lattice is eight, reflecting their interaction with surrounding potassium cations [9] [14].

| Parameter | Value | Temperature (K) |

|---|---|---|

| Crystal System | Cubic | 22 |

| Space Group (Hermann-Mauguin) | F m -3 m | 22 |

| Space Group Number | 225 | 22 |

| Hall Space Group Symbol | -F 4 2 3 | 22 |

| Unit Cell Parameter a (Å) | 9.6654 ± 0.0003 | 22 |

| Unit Cell Parameter b (Å) | 9.6654 ± 0.0003 | 22 |

| Unit Cell Parameter c (Å) | 9.6654 ± 0.0003 | 22 |

| Unit Cell Angle α (°) | 90 | 22 |

| Unit Cell Angle β (°) | 90 | 22 |

| Unit Cell Angle γ (°) | 90 | 22 |

| Unit Cell Volume (ų) | 902.94 ± 0.05 | 22 |

| Number of Formula Units per Unit Cell (Z) | 4 | 22 |

Physical Properties Analysis

Solubility Behavior in Various Solvents

Potassium hexachloroplatinate(IV) exhibits distinctive solubility characteristics that distinguish it from typical potassium salts [1] [6]. The compound demonstrates limited solubility in cold water at 20 degrees Celsius, with reported values of approximately 11 grams per liter [16] [17]. This relatively low aqueous solubility represents a notable departure from the high solubility typically associated with potassium compounds [1] [17].

Temperature significantly influences the solubility behavior of potassium hexachloroplatinate(IV) in aqueous media [6] [18] [19]. At elevated temperatures approaching 95 degrees Celsius, the solubility increases substantially to approximately 50 grams per liter [18] [20]. This temperature dependence indicates that thermal energy facilitates the dissolution process by overcoming lattice energy constraints [6] [19].

The compound exhibits practically no solubility in alcoholic solvents, including ethanol [6] [19] [21]. Similarly, potassium hexachloroplatinate(IV) remains completely insoluble in diethyl ether and other organic solvents [20] [22]. This selective solubility pattern reflects the ionic nature of the compound and its strong electrostatic interactions within the crystal lattice [6] [20].

Ionic strength effects significantly modify the solubility behavior in aqueous solutions containing additional electrolytes [17]. The presence of potassium chloride solutions exceeding 0.1 grams per 100 milliliters creates a common ion effect that dramatically reduces solubility [17]. Conversely, sodium chloride solutions enhance the solubility of potassium hexachloroplatinate(IV) through favorable ionic interactions [17].

| Solvent | Solubility | Notes |

|---|---|---|

| Cold Water (20°C) | Slightly soluble (11 g/L) | Limited dissolution |

| Hot Water (95°C) | Soluble (50 g/L) | Enhanced dissolution at elevated temperature |

| Ethanol | Practically insoluble | Alcohol-insoluble |

| Diethyl Ether | Insoluble | Ether-insoluble |

| Potassium Chloride Solution (>0.1 g/100 mL) | Nearly undissolvable | Common ion effect reduces solubility |

| Sodium Chloride Solution | Increased solubility | Solubility increases with NaCl concentration |

Thermal Stability and Decomposition Profile

Potassium hexachloroplatinate(IV) demonstrates thermal stability under normal atmospheric conditions up to approximately 250 degrees Celsius [6] [19] [23]. Beyond this temperature threshold, the compound undergoes decomposition rather than conventional melting, representing an incongruent thermal transition [6] [24] [25]. The decomposition process occurs at standard atmospheric pressure of 1013 hectopascals [24].

The thermal decomposition pathway involves the sequential breakdown of the hexachloroplatinate complex anion [6] [24] [25]. Initial decomposition products include platinum tetrachloride (PtCl₄) and platinum dichloride (PtCl₂), followed by further reduction to metallic platinum [25]. The liberation of chlorine gas accompanies this thermal breakdown process [25].

Detailed thermal analysis studies have confirmed that the octahedral hexachloroplatinate anion remains structurally rigid throughout the temperature range below decomposition [26] [27]. The thermal motion characteristics indicate that molecular vibrations and rotations occur without significant distortion of the platinum-chlorine coordination geometry [26] [27]. The potassium cations exhibit independent thermal motion patterns that become increasingly anharmonic at elevated temperatures [26] [27].

The compound maintains excellent thermal stability for extended periods when stored at ambient temperatures [6] [19]. Decomposition kinetics become appreciable only when temperatures exceed the critical threshold of 250 degrees Celsius [24] [25]. This thermal behavior profile makes potassium hexachloroplatinate(IV) suitable for applications requiring moderate temperature stability [6] [19].

| Property | Value |

|---|---|

| Decomposition Temperature (°C) | 250 |

| Thermal Stability Range (°C) | Stable up to 250 |

| Decomposition Pressure (hPa) | 1013 |

| Decomposition Products | PtCl₄, PtCl₂, Metallic Platinum |

| Physical Form After Decomposition | Mixed platinum compounds |

| Thermal Behavior Classification | Incongruent decomposition |

Aqua Regia Dissolution Method

The most widely established conventional synthesis route involves the dissolution of metallic platinum in aqua regia, followed by systematic chemical transformations to yield potassium hexachloroplatinate(IV) [1] [2]. This method begins with the preparation of metallic platinum in a glass beaker, where a mixture of hydrochloric acid and nitric acid in a volume ratio of 3:1 is added [2]. The reaction is conducted at elevated temperatures of 180-185°C to ensure complete dissolution of the platinum metal [2].

The chemical transformation proceeds through the formation of chloroplatinic acid solution, commonly referred to as solution A [1] [2]. This process involves the oxidation of platinum metal by the combined action of nitric acid and hydrochloric acid, resulting in the formation of hexachloroplatinate complexes. The reaction can be represented by the overall equation:

Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O [3]

Following the initial dissolution, a critical purification step involves the removal of nitrogen dioxide to prevent contamination [1] [2]. Hydrochloric acid is added to solution A and the mixture is heated at 160-165°C until no colored gas generation is observed [2]. This step ensures the elimination of nitrogen-containing impurities that could compromise the purity of the final product.

The synthesis process requires careful preparation of purified potassium chloride solution [2]. Potassium chloride is dissolved in distilled water at a weight ratio of 1:2, heated at 80-85°C for dissolution, filtered, and concentrated to 19-20°Be [2]. The solution is then cooled to promote crystallization, and the crystals are dried and redissolved in distilled water at 75-80°C to obtain solution C [2].

The final synthesis stage involves the controlled addition of hydrochloric acid and hydrogen peroxide to solution B in a volume ratio of 2:1, with heating to 55-65°C [2]. Solution C is heated to 60-70°C and slowly added to solution B while stirring until no yellow precipitate forms [2]. The resulting precipitate is washed with water multiple times and dried below 75-80°C to yield potassium hexachloroplatinate(IV) as red needle-like crystals [2].

Hydrazine Reduction Methodology

An alternative synthesis approach employs hydrazine dihydrochloride as a reducing agent in a controlled redox process [1] [4]. This method begins with the formation of potassium hexachloroplatinate crystals through the addition of aqueous potassium chloride solution to a hexachloroplatinate solution [1]. The crystals are precipitated, filtered, washed, and dried at 60-80°C [1].

The reduction process involves suspending the crystals in dilute hydrochloric acid to adjust the platinum concentration to 40-60 g/L [1]. The required amount of hydrazine dihydrochloride is calculated based on the platinum content and added at a controlled rate of 10-20 g/min under stirring at a reduction temperature of 70-90°C [1]. The reaction is maintained at the reduction temperature with continued stirring and aging for 2-3 hours [1].

Following the reduction step, the solution undergoes re-oxidation through the addition of concentrated hydrochloric acid in an amount corresponding to half the volume of the solution [1]. The mixture is allowed to stand overnight before filtration. The filtrate is then treated with an equal volume of ethanol to precipitate potassium tetrachloroplatinate crystals, which are filtered, washed with ethanol, and dried at 100°C [1].

Oxalate-Mediated Synthesis

The oxalate reduction method represents a sophisticated approach where potassium oxalate serves both as a reducing agent and complexing agent [4]. This synthesis involves suspending potassium oxalate and potassium hexachloroplatinate in water at a molar ratio of 34:1 [4]. The mixture is stirred at temperatures between 40-100°C, typically around 95°C, for 0.5-4 hours [4].

The reaction proceeds through the formation of intermediate platinum-oxalate complexes, ultimately yielding potassium platinum oxalate dihydrate [4]. The process demonstrates high efficiency with yields reaching 86% under optimized conditions [4]. The reaction vessel is maintained at reduced temperatures of 2-10°C for 0.5-2 hours to allow complete crystallization [4].

Microwave-Assisted Synthesis

Recent developments in synthesis methodology have incorporated microwave irradiation to enhance reaction efficiency and reduce processing time [5]. This approach involves the direct reaction of potassium tetrachloroplatinate with ammonium acetate under microwave conditions [5]. The method enables the synthesis of cisplatin and related platinum compounds on a gram scale with minimal contamination from undesired isomers [5].

The microwave-assisted synthesis demonstrates significant advantages in terms of reaction time reduction and improved product purity. The adaptation of this method with flow chemistry techniques has enabled scalable production with enhanced control over reaction parameters [5].

Disproportionation Reactions Involving Potassium Tetrachloroplatinate

Mechanistic Understanding of Disproportionation

The disproportionation chemistry of potassium tetrachloroplatinate represents a fundamental transformation that has been visualized at the atomic level through advanced electron microscopy techniques [6] [7]. The crystalline structure of potassium tetrachloroplatinate undergoes a systematic disproportionation reaction to form potassium hexachloroplatinate(IV), followed by gradual reduction to crystalline platinum metal and potassium chloride [6] [7].

The disproportionation process can be described through a series of sequential reactions that involve the systematic transformation of platinum oxidation states [6]. The initial disproportionation step involves the conversion of platinum(II) species to platinum(IV) and metallic platinum according to the stoichiometry:

2 K₂PtCl₄ → K₂PtCl₆ + Pt(0) + 2 KCl

Intermediate Formation and Characterization

The disproportionation process involves the formation of several intermediate species that have been characterized through spectroscopic and microscopic analysis [6]. The reduction of hexachloroplatinate(IV) proceeds through a series of chlorine loss reactions, creating intermediate platinum(III) and platinum(II) species [6].

The sequential reduction reactions can be represented as:

2 [Pt(IV)Cl₆]²⁻ → 2 [Pt(III)Cl₅]²⁻ + Cl₂(g)

2 [Pt(III)Cl₅]²⁻ → 2 [Pt(II)Cl₄]²⁻ + Cl₂(g)

2 K⁺ + [Pt(II)Cl₄]²⁻ → 2 K⁺ + [Pt(IV)Cl₆]²⁻ + Pt(0) + 2 KCl [6]

Cyclic Disproportionation Process

The comprehensive analysis of the disproportionation mechanism reveals a cyclic process that facilitates the release of platinum atoms without the formation of intermediate platinum chloride species [6]. The loss of chlorine atoms permits the conversion of hexachloroplatinate(IV) ions to pentachloroplatinate intermediates and eventually to tetrachloroplatinate(II) species [6].

When two nearby tetrachloroplatinate(II) molecules are formed, they can be consumed in the disproportionation reaction, thereby liberating platinum atoms [6]. These platinum atoms subsequently join existing platinum nanoparticles through diffusion processes [6]. The potassium chloride generated throughout this process is sequestered to planar potassium chloride sheets that nucleate on the surface of the potassium hexachloroplatinate precursor [6].

Large-Scale Manufacturing Processes

Industrial Process Design and Implementation

Large-scale manufacturing of potassium hexachloroplatinate(IV) requires sophisticated process design that integrates chemical synthesis with efficient separation and purification technologies [8]. Industrial production typically begins with the processing of platinum-containing materials through aqua regia dissolution, followed by selective precipitation and purification steps [8] [9].

The industrial process involves refluxing platinum-containing materials in aqua regia at a liquid-to-solid ratio of 7.5 for 1.5 hours to solubilize platinum for subsequent recovery [9]. The process achieves platinum recovery rates of 98% under optimized conditions [9]. The dissolution process is followed by separation techniques including direct precipitation and solvent extraction using trioctylamine in kerosene [9].

Solvent Extraction and Purification

Commercial-scale production employs solvent extraction techniques to achieve high-purity platinum compounds [9]. Trioctylamine has been demonstrated as an effective extractant for platinum separation, providing separation factors for platinum over iron exceeding 4000 [9]. The extraction process involves loading from 0.01 M hydrochloric acid solutions, followed by precipitation-stripping using aqueous ammonia and ammonium chloride mixtures [9].

The industrial process incorporates systematic purification steps that remove impurities through alkaline precipitation before converting dissolved platinum to ammonium chloroplatinate [9]. The ammonium chloroplatinate is subsequently heated to yield platinum sponge, which can be further processed to produce potassium hexachloroplatinate(IV) [9].

Molten Salt Processing Technology

Advanced industrial processes have incorporated molten salt technology using iron chloride(III)-potassium chloride systems [8]. This approach enables platinum chlorination to form potassium hexachloroplatinate(IV) through the direct reaction of chlorine from iron chloride(III) with platinum, eliminating the need for chlorine gas [8].

The molten salt process operates at temperatures between 600-650 K, significantly lower than conventional molten salt processes that typically require 800-1600 K [8]. This reduction in operating temperature provides environmental benefits and reduces energy consumption while maintaining high platinum recovery efficiency [8].

Process Integration and Scale-Up

Industrial implementation requires integration of multiple unit operations including dissolution, separation, precipitation, and purification [8]. The process flowsheet incorporates quality control measures at each stage to ensure product consistency and purity [8]. The industrial process achieves platinum recovery rates of 97.5% through both direct precipitation and solvent extraction routes [9].

The scale-up process involves optimization of reaction parameters including temperature, residence time, and reagent concentrations to maximize yield while minimizing waste generation [8]. The industrial process produces platinum compounds with purities ranging from 97.9% to 99.9% depending on the purification route employed [9].

Purification and Quality Control Standards

Analytical Methods and Specifications

Quality control of potassium hexachloroplatinate(IV) requires comprehensive analytical characterization to ensure compliance with reagent-grade specifications [10] [11]. The standard purity specification for reagent-grade material is ≥98%, with platinum content typically ranging from 38.5-41.5% by weight [12] [10]. Commercial suppliers implement batch-specific Certificate of Analysis protocols that document metallic impurities measured by inductively coupled plasma mass spectrometry to parts-per-million levels [11].

The analytical characterization includes elemental analysis, spectroscopic verification, and thermal analysis to confirm chemical composition and thermal stability [10]. The melting point specification indicates decomposition at 250°C, providing a critical quality control parameter for thermal stability assessment [10]. X-ray crystallography is employed to verify the octahedral coordination geometry of the hexachloroplatinate(IV) anion [13].

Purification Methodologies

Industrial purification processes incorporate multiple stages of recrystallization and washing to achieve high purity levels [1] [2]. The purification protocol involves dissolution in minimal amounts of water followed by controlled crystallization in vacuum desiccators at room temperature [1]. The process yields potassium hexachloroplatinate crystals of high purity through systematic removal of impurities.

Advanced purification techniques employ ion exchange chromatography using acidic ion exchangers to separate platinum compounds from impurities [14]. The process involves loading potassium hexachloroplatinate or ammonium hexachloroplatinate onto acidic ion exchange resins, followed by selective elution to achieve high-purity platinum powder [14].

Quality Control Testing Protocols

Comprehensive quality control protocols incorporate precision and accuracy assessments following standard statistical quality control practices [15] [16]. The testing protocols require duplicate analysis of 10% of all samples, with at least one duplicate pair analyzed daily during sample analysis periods [15]. Field assessment of quality assurance employs National Institute of Standards and Technology ranges for precision, with relative percent differences maintained below 10% [15].

Accuracy verification involves spiking 10% of samples with known standards, maintaining recovery rates between 80-120% [15]. The quality control system incorporates trip blanks and check standards to assess contamination potential and verify instrument performance [15]. Secondary check procedures involve analysis of known standard solutions prepared in deionized water to confirm adequate instrument performance [15].

Platinum Content Verification

Platinum content determination employs gravimetric analysis and spectroscopic methods to verify compliance with specifications [17] [18]. The standard platinum-cobalt stock solution preparation involves dissolving 1.245 g of potassium hexachloroplatinate and 1.00 g of cobalt chloride in water, followed by careful addition of hydrochloric acid and dilution to 1 L [17] [19].

High-purity platinum analysis requires laser ablation inductively coupled plasma mass spectrometry for trace element determination [18]. The analysis method provides quantification with relative standard deviations between 2-10% for trace impurities [18]. The analytical approach enables multi-element trace analysis without requiring matrix-matched standard reference materials [18].

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard